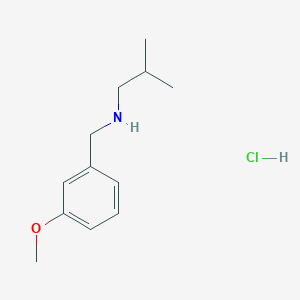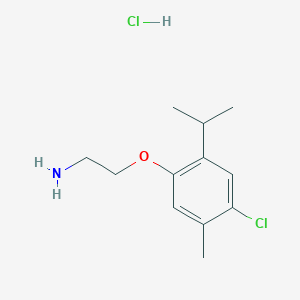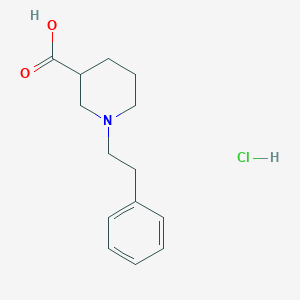![molecular formula C9H9ClF5NO B3078457 [3-(Pentafluorophenoxy)propyl]amine hydrochloride CAS No. 1051368-92-3](/img/structure/B3078457.png)
[3-(Pentafluorophenoxy)propyl]amine hydrochloride
Descripción general
Descripción
[3-(Pentafluorophenoxy)propyl]amine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a pentafluorophenoxy group attached to a propylamine chain, with the hydrochloride salt form enhancing its stability and solubility
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Pentafluorophenoxy)propyl]amine hydrochloride typically involves the reaction of 3-bromopropylamine with pentafluorophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the pentafluorophenoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Pentafluorophenoxy)propyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The pentafluorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride or potassium carbonate are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
[3-(Pentafluorophenoxy)propyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [3-(Pentafluorophenoxy)propyl]amine hydrochloride involves its interaction with specific molecular targets. The pentafluorophenoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions. The propylamine chain allows for potential binding to biological targets, making it a candidate for drug development. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(Trifluoromethoxy)propyl]amine hydrochloride
- [3-(Difluoromethoxy)propyl]amine hydrochloride
- [3-(Fluorophenoxy)propyl]amine hydrochloride
Uniqueness
Compared to similar compounds, [3-(Pentafluorophenoxy)propyl]amine hydrochloride stands out due to the presence of five fluorine atoms on the phenoxy group
Propiedades
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5NO.ClH/c10-4-5(11)7(13)9(8(14)6(4)12)16-3-1-2-15;/h1-3,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOSIBWAENQBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COC1=C(C(=C(C(=C1F)F)F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride](/img/structure/B3078375.png)
![Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3078387.png)
![4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid](/img/structure/B3078390.png)
![[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride](/img/structure/B3078394.png)
![Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate](/img/structure/B3078407.png)



amine hydrochloride](/img/structure/B3078438.png)
![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078439.png)
![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3078447.png)


![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3078475.png)
